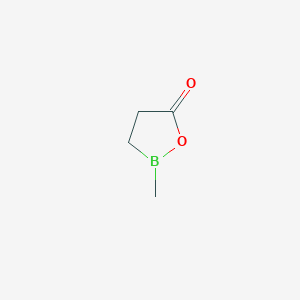
2-Methyl-1,2-oxaborolan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,2-oxaborolan-5-one is a cyclic boronic acid derivative.
準備方法
The synthesis of 2-Methyl-1,2-oxaborolan-5-one typically involves the borylation of suitable precursors. One common method is the one-pot borylation/cyclocondensation reaction cascade between an unprotected ortho-halogen-substituted benzylalkanol and bisboronic acid under heterogeneous catalysis . This reaction proceeds under mild conditions and with high efficiency. Industrial production methods often adapt these laboratory-scale reactions to continuous flow processes to enhance yield and scalability .
化学反応の分析
2-Methyl-1,2-oxaborolan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups. Common reagents used in these reactions include bis(pinacolato)diboron, NiCl2(PPh3)IPr as a catalyst, and Cs2CO3.
科学的研究の応用
2-Methyl-1,2-oxaborolan-5-one has several scientific research applications:
作用機序
The mechanism by which 2-Methyl-1,2-oxaborolan-5-one exerts its effects involves its ability to form stable complexes with various molecules. The boron atom in the compound can interact with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of stable boron-containing complexes . These interactions are crucial in its applications as a chemosensor and in medicinal chemistry .
類似化合物との比較
Similar compounds to 2-Methyl-1,2-oxaborolan-5-one include other cyclic boronic acids such as 1-hydroxy-1,3-dihydro-2,1-benzoxaborole and 2,1-benzoxaborol-1(3H)-ols . These compounds share the ability to form stable complexes with saccharides and other molecules, but this compound is unique in its specific structure and reactivity, making it particularly useful in certain synthetic and medicinal applications .
生物活性
2-Methyl-1,2-oxaborolan-5-one, also known as a boron-containing compound, has garnered attention in recent years for its potential biological activities. This compound is characterized by a five-membered ring structure containing both oxygen and boron, which contributes to its unique chemical properties and biological interactions.
Molecular Structure
- Molecular Formula : C4H7BO2
- Molecular Weight : 113.00 g/mol
- IUPAC Name : this compound
- CAS Number : 920034-01-1
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that it may influence enzyme activity and cellular signaling pathways, particularly those related to:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Shows promise in inhibiting tumor growth through modulation of cell proliferation pathways.
Preliminary studies suggest that the compound may act by forming covalent bonds with nucleophilic sites in proteins or nucleic acids, thus altering their function.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Pseudomonas aeruginosa | 100 |
These results suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle progression.
Case Study: Breast Cancer Cell Lines
A detailed investigation into the effects of this compound on MCF7 breast cancer cells revealed:
- Cell Viability Reduction : Treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 10 µM after 48 hours.
Table of Effects on Cell Viability
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 90 |
| 10 | 30 |
| 50 | <10 |
These findings indicate strong potential for further development as an anticancer therapeutic agent.
特性
CAS番号 |
920034-01-1 |
|---|---|
分子式 |
C4H7BO2 |
分子量 |
97.91 g/mol |
IUPAC名 |
2-methyloxaborolan-5-one |
InChI |
InChI=1S/C4H7BO2/c1-5-3-2-4(6)7-5/h2-3H2,1H3 |
InChIキー |
KGDJFPBDQMGOPS-UHFFFAOYSA-N |
正規SMILES |
B1(CCC(=O)O1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















